molecular formula C18H26N2O5S B465945 Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate CAS No. 356550-83-9

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate

Cat. No.: B465945
CAS No.: 356550-83-9
M. Wt: 382.5g/mol
InChI Key: MKWPQGARVRCFKR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is a complex organic compound that features a piperidine ring, a sulfonyl group, and an ester functional group

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperidin-1-yl)aniline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors is also explored to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the piperidine ring and the sulfonyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-7,14H,3,8-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPQGARVRCFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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